4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound featuring a piperazine ring, a pyrrolidinone ring, and various aromatic substituents
Properties
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-17-5-4-6-22(18(17)2)25-11-13-26(14-12-25)24(29)19-15-23(28)27(16-19)20-7-9-21(30-3)10-8-20/h4-10,19H,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHPWLBVXRMHOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrrolidinone moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dimethylphenyl)piperazine
- 1-(4-Methoxyphenyl)pyrrolidin-2-one
- 4-(Pyrrolidin-1-yl)benzonitrile
Uniqueness
What sets 4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound 4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a novel synthetic derivative that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.49 g/mol. The structure features a pyrrolidinone core substituted with piperazine and aromatic groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O2 |
| Molecular Weight | 368.49 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
The compound is believed to exert its biological effects through several mechanisms:
- Receptor Modulation : It has been shown to interact with various receptors, including dopamine and serotonin receptors, which may contribute to its psychoactive properties.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmitter metabolism, enhancing synaptic availability of neurotransmitters.
- Cellular Signaling Pathways : It modulates several intracellular signaling pathways that are critical for cell survival and proliferation.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including:
- FaDu Hypopharyngeal Carcinoma Cells : The compound showed improved cytotoxicity compared to standard chemotherapeutics like bleomycin, indicating a potential role as an anticancer agent .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Studies have highlighted:
- Cholinesterase Inhibition : It exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's disease treatment .
Anti-inflammatory Properties
Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of the compound in a mouse model of cancer. Mice treated with the compound showed significant tumor reduction compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues.
Study 2: Neuroprotective Effects
In a model of neurodegeneration induced by oxidative stress, administration of the compound resulted in reduced neuronal cell death and improved cognitive function as assessed by behavioral tests. This suggests it may protect against neurotoxic insults.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
